molecular formula C21H24N2O4 B2963753 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(4-methoxyphenyl)propanamide CAS No. 921835-03-2

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2963753
CAS No.: 921835-03-2
M. Wt: 368.433
InChI Key: JPNVJTNRZRMSQK-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzoxazepine core and a methoxyphenyl group, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol and a suitable carbonyl compound.

    Introduction of the Dimethyl and Oxo Groups: The dimethyl groups can be introduced via alkylation reactions, while the oxo group can be introduced through oxidation reactions.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the benzoxazepine core with a methoxyphenyl derivative, typically through a nucleophilic substitution reaction.

    Formation of the Propanamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group may yield quinone derivatives, while reduction of the oxo group may yield hydroxyl derivatives.

Scientific Research Applications

    Chemistry: As a synthetic intermediate for the preparation of more complex molecules.

    Biology: As a probe to study biological processes involving benzoxazepine derivatives.

    Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders, due to the benzoxazepine core.

    Industry: Potential use as a precursor for the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(4-methoxyphenyl)propanamide would depend on its specific biological target. Generally, benzoxazepine derivatives are known to interact with various molecular targets, such as neurotransmitter receptors or enzymes, leading to modulation of their activity. The methoxyphenyl group may enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Known for their anxiolytic and sedative properties.

    Benzoxazoles: Known for their antimicrobial and anticancer activities.

    Benzothiazepines: Known for their cardiovascular effects.

Uniqueness

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of structural features, including the benzoxazepine core, dimethyl and oxo groups, and methoxyphenyl group. This unique structure may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-21(2)13-27-18-12-15(7-10-17(18)23-20(21)25)22-19(24)11-6-14-4-8-16(26-3)9-5-14/h4-5,7-10,12H,6,11,13H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNVJTNRZRMSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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